molecular formula C20H28N2O B255409 6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol

6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol

Cat. No.: B255409
M. Wt: 312.4 g/mol
InChI Key: UTOOHWPQRGUXJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol is a complex organic compound that belongs to the class of quinolinol derivatives. This compound is characterized by the presence of a quinoline ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyridine ring. The compound also contains a piperidine moiety, which is a six-membered nitrogen-containing heterocycle. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the piperidine moiety. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to facilitate hydrogenation steps. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinolinone derivatives.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the quinoline ring to a dihydroquinoline.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Quinolinone derivatives

    Reduction: Dihydroquinoline derivatives

    Substitution: N-alkylated or N-acylated piperidine derivatives

Scientific Research Applications

6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders and infections.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division in cancer cells. The piperidine moiety may also interact with neurotransmitter receptors, affecting neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share the quinoline core but differ in the substitution pattern and functional groups.

    Piperidine Derivatives: Compounds like piperine and evodiamine contain the piperidine moiety and exhibit various biological activities.

Uniqueness

6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methylquinolin-4-ol is unique due to its specific combination of the quinoline and piperidine moieties, which confer distinct chemical reactivity and biological activity. This unique structure allows for diverse applications in scientific research and potential therapeutic uses.

Properties

Molecular Formula

C20H28N2O

Molecular Weight

312.4 g/mol

IUPAC Name

6-ethyl-3-[(2-ethylpiperidin-1-yl)methyl]-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C20H28N2O/c1-4-15-9-10-19-17(12-15)20(23)18(14(3)21-19)13-22-11-7-6-8-16(22)5-2/h9-10,12,16H,4-8,11,13H2,1-3H3,(H,21,23)

InChI Key

UTOOHWPQRGUXJH-UHFFFAOYSA-N

SMILES

CCC1CCCCN1CC2=C(NC3=C(C2=O)C=C(C=C3)CC)C

Canonical SMILES

CCC1CCCCN1CC2=C(NC3=C(C2=O)C=C(C=C3)CC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.